N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide
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Description
N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a useful research compound. Its molecular formula is C14H17F3N4O and its molecular weight is 314.312. The purity is usually 95%.
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Biological Activity
N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C14H18F3N3O
- Molecular Weight : 305.31 g/mol
- CAS Number : Not yet assigned
This compound belongs to a class of pyrazole derivatives known for their diverse biological activities.
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
Anticancer Potential
Research into pyrazole derivatives suggests that they may possess anticancer properties. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Similar compounds have been reported to exhibit anticonvulsant activity in various animal models. For example, studies have shown that certain pyrazole derivatives can protect against seizures induced by pentylenetetrazole (PTZ), a common model for studying epilepsy.
Case Studies
- Anticonvulsant Activity : A study involving a related pyrazole derivative demonstrated significant protection against seizures in the maximal electroshock test and PTZ-induced seizures in mice. The compound showed a favorable safety profile and potential for use in drug-resistant epilepsy models.
- Anticancer Activity : In vitro studies on similar compounds revealed that they can inhibit cancer cell proliferation and induce apoptosis through caspase activation pathways.
- Antimicrobial Testing : Comparative studies indicated that compounds with similar functional groups exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Model Used | Result |
---|---|---|---|
Pyrazole A | Anticonvulsant | Maximal Electroshock Test | Significant seizure protection |
Pyrazole B | Anticancer | MCF-7 Cancer Cell Line | Inhibition of cell proliferation |
Pyrazole C | Antimicrobial | Disk Diffusion Method | Effective against E. coli and S. aureus |
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O/c1-8(12(22)19-13(6-18)4-5-13)11-9(2)20-21(10(11)3)7-14(15,16)17/h8H,4-5,7H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZREFQCKTGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.